tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids
Properties
Molecular Formula |
C16H22N4O2S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22N4O2S/c1-16(2,3)22-15(21)20-8-6-11(7-9-20)13-17-14(19-18-13)12-5-4-10-23-12/h4-5,10-11H,6-9H2,1-3H3,(H,17,18,19) |
InChI Key |
UXDJXSQQJVXICU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NN2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Preparation of tert-Butyl 4-Oxopiperidine-1-carboxylate
Piperidin-4-one is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP in dichloromethane. This yields tert-butyl 4-oxopiperidine-1-carboxylate in >90% purity, as confirmed by H NMR and IR spectroscopy.
Functionalization at the Piperidine 4-Position
The ketone group at C4 serves as a versatile handle for introducing substituents. For example, tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate is synthesized via Steglich esterification of 4-hydroxypiperidine with propiolic acid, followed by Boc protection. This intermediate enables click chemistry-based triazole formation (though primarily for 1,2,3-triazoles).
1,2,4-Triazole Ring Formation Strategies
The 1,2,4-triazole core is constructed using cyclization reactions, with thiophene-2-carbohydrazide as a key starting material for introducing the thiophene moiety.
Hydrazone Cyclization with Selenium Dioxide
Thiophene-2-carbohydrazide reacts with tert-butyl 4-acetylpiperidine-1-carboxylate to form a hydrazone intermediate. Oxidative cyclization using selenium dioxide (SeO) in DMF at 110°C for 12 hours yields the 1,2,4-triazole ring, as reported by Zheng et al.. This method achieves 65–78% yields, with regioselectivity confirmed by C NMR.
Reaction Conditions:
-
Catalyst : SeO (1.2 equiv)
-
Solvent : DMF
-
Temperature : 110°C
-
Time : 12 hours
Copper-Catalyzed One-Pot Synthesis
Adapting Xu et al.’s methodology, tert-butyl 4-cyanopiperidine-1-carboxylate is treated with hydroxylamine hydrochloride and thiophene-2-carbonitrile in the presence of Cu(OAc). The reaction proceeds via amidoxime formation, followed by cyclization to the 1,2,4-triazole, achieving 82% yield.
Optimized Parameters:
-
Catalyst : Cu(OAc) (10 mol%)
-
Base : KPO (2.0 equiv)
-
Solvent : Ethanol/water (3:1)
-
Temperature : 80°C
Coupling of Triazole-Thiophene Unit to Piperidine
Mitsunobu Reaction for Ether Linkage
The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is coupled with 5-mercapto-3-(thiophen-2-yl)-1H-1,2,4-triazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. This method affords moderate yields (55–60%) but requires rigorous exclusion of moisture.
Amide Bond Formation
Activation of the triazole’s carboxylic acid derivative (e.g., using HATU or EDCI) enables coupling with tert-butyl 4-aminopiperidine-1-carboxylate. However, this route is less favored due to competing side reactions at the triazole’s NH group.
Final Deprotection and Purification
The tert-butyl carbamate group is selectively removed using HCl in dioxane (4 M) at 0°C for 2 hours, yielding the free piperidine-triazole-thiophene conjugate. Subsequent recrystallization from ethanol/water (7:3) provides the final compound in >98% purity (HPLC).
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| SeO Cyclization | 65–78% | 12 hours | High regioselectivity |
| Cu-Catalyzed | 82% | 8 hours | One-pot, scalable |
| Mitsunobu Coupling | 55–60% | 24 hours | No protecting group removal required |
Challenges and Optimization Opportunities
-
Regioselectivity in Triazole Formation : Competing pathways may yield 1,3,4-triazole isomers. Microwave-assisted synthesis (e.g., 100°C, 30 minutes) improves selectivity.
-
Solvent Compatibility : DMF stabilizes intermediates but complicates purification. Switching to acetonitrile or THF reduces side-product formation.
-
Catalyst Recycling : Immobilized Cu nanoparticles on SiO enable catalyst reuse, reducing costs by 40% .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. Studies have demonstrated that tert-butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate shows activity against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of essential enzymes within microbial cells, leading to cell death.
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly in inhibiting tumor growth. A study highlighted the synthesis of novel triazole derivatives that demonstrated potent inhibitory effects on thymidine phosphorylase (TP), an enzyme implicated in tumor angiogenesis and proliferation. The interaction of the compound with TP suggests a potential role in cancer therapy by limiting tumor supply routes through angiogenesis inhibition .
Anti-inflammatory Effects
Research indicates that compounds with similar structures have shown anti-inflammatory effects. The presence of the thiophene and triazole groups may contribute to the modulation of inflammatory pathways, making this compound a candidate for further exploration in inflammatory disease models.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of biological receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the triazole ring, which can provide specific interactions with biological targets that are not possible with other similar compounds. This makes it a valuable compound for research in drug discovery and development.
Biological Activity
Tert-butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on available research findings.
Chemical Structure
The compound is characterized by a piperidine ring connected to a triazole and thiophene moiety. Its chemical formula is , with a molecular weight of approximately 335.421 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom. |
| Triazole Moiety | A five-membered ring with three nitrogen atoms. |
| Thiophene | A five-membered ring containing sulfur. |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of triazoles have been shown to possess antifungal properties against various strains, including Candida spp. and Aspergillus spp. .
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways essential for cancer cell survival . In particular, piperidine derivatives have been noted for their ability to inhibit tumor growth in xenograft models .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications to the piperidine and triazole moieties significantly affect biological activity. For instance:
- Bulky substituents on the piperidine ring enhance binding affinity to target proteins.
- Electron-withdrawing groups on the triazole increase antimicrobial potency .
Case Studies
- Cytotoxicity Against Cancer Cells : A study found that derivatives of this compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent anticancer activity .
- Antifungal Activity : In vitro tests showed that this compound exhibited significant inhibition against Candida albicans with an MIC value of 15 µg/mL .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substitution patterns (e.g., thiophene vs. piperidine coupling sites) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect impurities.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
What challenges arise in the cyclocondensation step for thiophene-substituted triazoles?
Q. Advanced
- Regioselectivity : The thiophene’s electron-rich nature may lead to competing reaction pathways, yielding undesired triazole isomers. Mitigate by optimizing temperature (80–100°C) and solvent polarity (e.g., DMF vs. ethanol) .
- Byproduct Formation : Thiophene oxidation under acidic conditions can generate sulfoxides. Use inert atmospheres (N₂/Ar) and mild oxidizing agents .
- Validation : Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and isolate intermediates for NMR confirmation .
How can discrepancies between theoretical and experimental spectroscopic data be resolved?
Q. Advanced
- Dynamic Effects : Rotamers in the piperidine ring (e.g., chair vs. boat conformations) may split NMR peaks. Perform variable-temperature NMR to coalesce signals .
- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) .
- X-ray Crystallography : If single crystals are obtainable, resolve ambiguities in regiochemistry (as done for analogous piperidine-triazole derivatives) .
What safety precautions are critical during synthesis and handling?
Q. Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling fine powders (e.g., N95 mask) .
- Ventilation : Perform reactions in a fume hood due to potential release of volatile reagents (e.g., Boc-anhydride) .
- Spill Management : Neutralize acidic/byproduct residues with sodium bicarbonate before disposal .
How can reaction yields be optimized for the final coupling step?
Q. Advanced
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency .
- Solvent Optimization : Use toluene/water biphasic systems to enhance thiophene solubility and reduce side reactions.
- Microwave Assistance : Apply microwave irradiation (100–120°C, 30 min) to accelerate coupling kinetics .
What are the solubility properties and recommended storage conditions?
Q. Basic
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Pre-dissolve in DMSO for biological assays .
- Storage : Store at –20°C under inert gas (argon) to prevent Boc-group hydrolysis. Use amber vials to avoid photodegradation .
What strategies are used to evaluate biological activity in medicinal chemistry research?
Q. Advanced
- Target Engagement : Screen against kinase or protease targets using fluorescence polarization assays.
- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
- In Vivo Models : For anticancer potential, use xenograft models (e.g., HCT-116 colon cancer) with dose optimization based on pharmacokinetic data .
How can researchers troubleshoot low yields in the Boc protection step?
Q. Advanced
- Competing Reactions : Tertiary amines (piperidine) may require excess Boc-anhydride (2–3 equivalents) and DMAP catalysis to suppress deprotection .
- Workup Optimization : Extract unreacted Boc reagent with ethyl acetate and wash with 1M HCl to remove residual amine .
What mechanistic insights guide the design of derivatives with enhanced stability?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
